molecular formula C12H22Cl2N2 B6162525 dimethyl[(2R)-1-(methylamino)-3-phenylpropan-2-yl]amine dihydrochloride CAS No. 2007920-38-7

dimethyl[(2R)-1-(methylamino)-3-phenylpropan-2-yl]amine dihydrochloride

Cat. No.: B6162525
CAS No.: 2007920-38-7
M. Wt: 265.2
InChI Key:
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Description

Dimethyl[(2R)-1-(methylamino)-3-phenylpropan-2-yl]amine dihydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a phenyl group, a methylamino group, and a dimethylamine moiety. It is commonly used in various chemical reactions and has significant implications in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[(2R)-1-(methylamino)-3-phenylpropan-2-yl]amine dihydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl cyanide and methylamine.

    Formation of Intermediate: The initial step involves the reaction of benzyl cyanide with methylamine to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction, often using hydrogen gas in the presence of a palladium catalyst, to yield the desired amine.

    Final Conversion: The final step involves the conversion of the amine to its dihydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The reaction conditions are optimized to maintain the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(2R)-1-(methylamino)-3-phenylpropan-2-yl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas and palladium catalysts to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Various nucleophiles such as halides, hydroxides, and amines.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds, depending on the reagents and conditions used.

Scientific Research Applications

Dimethyl[(2R)-1-(methylamino)-3-phenylpropan-2-yl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It has implications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of dimethyl[(2R)-1-(methylamino)-3-phenylpropan-2-yl]amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethylphenethylamine: Similar in structure but lacks the methylamino group.

    Phenylpropanolamine: Contains a hydroxyl group instead of the dimethylamine moiety.

    Methamphetamine: Shares the phenyl and methylamino groups but differs in the overall structure.

Uniqueness

Dimethyl[(2R)-1-(methylamino)-3-phenylpropan-2-yl]amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

2007920-38-7

Molecular Formula

C12H22Cl2N2

Molecular Weight

265.2

Purity

95

Origin of Product

United States

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